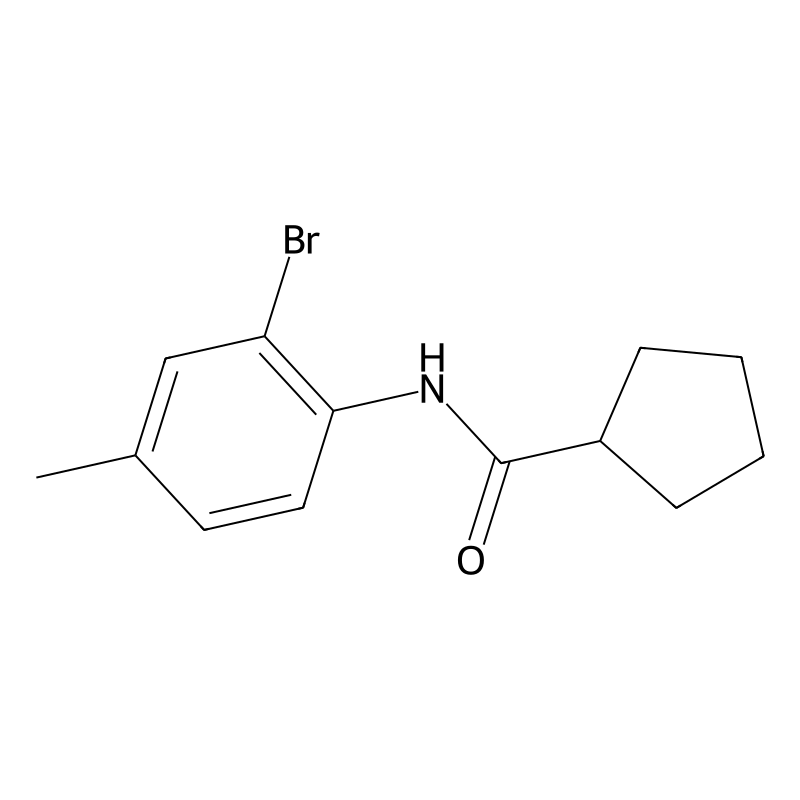

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide is an organic compound characterized by the molecular formula . It consists of a cyclopentanecarboxamide moiety substituted with a 2-bromo-4-methylphenyl group. This compound is notable for its structural features, which include a cyclopentane ring and a brominated aromatic system, contributing to its unique chemical properties and potential biological activities.

- Substitution Reactions: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to derivatives like N-(2-aminophenyl)cyclopentanecarboxamide.

- Reduction Reactions: The compound can be reduced to yield N-(2-bromo-4-methylphenyl)cyclopentylamine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Oxidative processes can convert it into N-(2-bromo-4-methylphenyl)cyclopentanecarboxylic acid through agents such as potassium permanganate or chromium trioxide.

These reactions allow for the synthesis of various derivatives that may exhibit distinct biological or chemical properties.

Research indicates that N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide possesses potential biological activities. Its structure allows it to interact with specific molecular targets, including enzymes and receptors. The bromophenyl group enhances hydrophobic interactions, while the cyclopentanecarboxamide moiety can form hydrogen bonds, potentially modulating protein activity. This compound is being explored for its applications in medicinal chemistry, particularly as a pharmacophore for drug development.

The synthesis of N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide typically involves the reaction of 2-bromobenzylamine with cyclopentanecarboxylic acid chloride. The reaction is usually conducted in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction. Common conditions include stirring at room temperature or slightly elevated temperatures to ensure complete conversion.

In industrial settings, continuous flow reactors may be used to enhance efficiency and yield, while purification techniques such as recrystallization or chromatography are employed to isolate the final product in high purity.

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide has several applications:

- Medicinal Chemistry: Investigated for its potential as a lead compound in drug discovery, particularly due to its ability to interact with biological targets.

- Materials Science: Used as a building block in synthesizing advanced materials with unique properties.

- Biological Studies: Employed in studies to understand interactions with enzymes and receptors, providing insights into mechanisms of action.

- Industrial

The interaction studies of N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide focus on its binding affinity and selectivity towards various biological targets. The presence of the bromine atom allows for specific interactions such as halogen bonding, which may enhance binding affinity compared to other halogenated analogs. These studies are crucial for understanding the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide:

- N-(2-chlorophenyl)cyclopentanecarboxamide

- N-(2-fluorophenyl)cyclopentanecarboxamide

- N-(2-iodophenyl)cyclopentanecarboxamide

Uniqueness

N-(2-bromo-4-methylphenyl)cyclopentanecarboxamide is unique due to the presence of the bromine atom, which facilitates specific interactions such as halogen bonding. This characteristic can enhance its binding affinity and selectivity for certain biological targets compared to its chloro, fluoro, or iodo analogs. The distinct electronic properties imparted by bromine may also influence the compound's reactivity and stability, making it a valuable candidate for further research in medicinal chemistry and related fields.